molecular formula C5H8FNO B13879373 N-(3-fluorocyclobutyl)formamide

N-(3-fluorocyclobutyl)formamide

Cat. No.: B13879373
M. Wt: 117.12 g/mol
InChI Key: PNXCFMZSIYMVRD-UHFFFAOYSA-N
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Description

N-(3-fluorocyclobutyl)formamide is a chemical compound with the molecular formula C5H8FNO It is a formamide derivative where the formamide group is attached to a 3-fluorocyclobutyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorocyclobutyl)formamide typically involves the formylation of 3-fluorocyclobutylamine. One common method is the reaction of 3-fluorocyclobutylamine with formic acid under solvent-free conditions. This reaction is usually carried out at elevated temperatures to facilitate the formation of the formamide bond .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as sulfonated rice husk ash (RHA-SO3H) can be employed to promote the reaction and achieve high yields .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorocyclobutyl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: The fluorine atom on the cyclobutyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted cyclobutyl derivatives.

Scientific Research Applications

N-(3-fluorocyclobutyl)formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-fluorocyclobutyl)formamide involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine atom on the cyclobutyl ring can enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorocyclobutyl)formamide
  • N-(3-bromocyclobutyl)formamide
  • N-(3-methylcyclobutyl)formamide

Uniqueness

N-(3-fluorocyclobutyl)formamide is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly useful in applications where these properties are advantageous .

Properties

Molecular Formula

C5H8FNO

Molecular Weight

117.12 g/mol

IUPAC Name

N-(3-fluorocyclobutyl)formamide

InChI

InChI=1S/C5H8FNO/c6-4-1-5(2-4)7-3-8/h3-5H,1-2H2,(H,7,8)

InChI Key

PNXCFMZSIYMVRD-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1F)NC=O

Origin of Product

United States

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